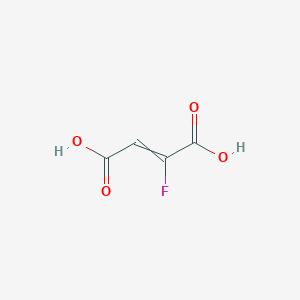

2-Fluoro-2-butenedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l’acide (2Z)-2-fluorobut-2-ènedioïque peut être réalisée par plusieurs méthodes. Une approche courante consiste à fluorer l’acide maléique ou ses dérivés. La réaction nécessite généralement l’utilisation d’agents fluorants tels que l’acide fluorhydrique ou d’autres composés contenant du fluor dans des conditions contrôlées. Les méthodes de production industrielle peuvent impliquer l’utilisation de procédés catalytiques pour améliorer le rendement et l’efficacité .

Analyse Des Réactions Chimiques

L’acide (2Z)-2-fluorobut-2-ènedioïque subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des dérivés fluorés de l’acide maléique.

Réduction : Les réactions de réduction peuvent le convertir en dérivés d’acide succinique fluorés.

Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées. Les réactifs couramment utilisés dans ces réactions comprennent l’acide fluorhydrique, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs. .

Applications de la recherche scientifique

L’acide (2Z)-2-fluorobut-2-ènedioïque présente plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de composés organiques fluorés plus complexes.

Biologie : La biocompatibilité du composé le rend utile dans les études biochimiques et comme précurseur potentiel de molécules biologiquement actives.

Industrie : La réactivité et la stabilité du composé le rendent adapté à une utilisation dans les réactions de polymérisation et la production de produits chimiques de spécialité

Applications De Recherche Scientifique

(2Z)-2-Fluorobut-2-enedioic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound’s biocompatibility makes it useful in biochemical studies and as a potential precursor for biologically active molecules.

Industry: The compound’s reactivity and stability make it suitable for use in polymerization reactions and the production of specialty chemicals

Mécanisme D'action

Le mécanisme d’action de l’acide (2Z)-2-fluorobut-2-ènedioïque implique son interaction avec des cibles moléculaires spécifiques. La présence de l’atome de fluor améliore la réactivité du composé, ce qui lui permet de participer à diverses voies biochimiques. Il peut agir comme un inhibiteur enzymatique en se liant aux sites actifs, modulant ainsi l’activité enzymatique. Les voies et les cibles moléculaires exactes dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé .

Comparaison Avec Des Composés Similaires

L’acide (2Z)-2-fluorobut-2-ènedioïque peut être comparé à d’autres composés similaires, tels que :

Acide fumarique : Le composé parent non fluoré, qui a une réactivité et des applications différentes.

Acide maléique : Un autre isomère de l’acide butènedioïque, qui diffère par la position de la double liaison.

Acide succinique : Le dérivé entièrement saturé, qui est dépourvu de la double liaison et de l’atome de fluor. La particularité de l’acide (2Z)-2-fluorobut-2-ènedioïque réside dans son atome de fluor, qui lui confère des propriétés chimiques et une réactivité distinctes par rapport à ses homologues non fluorés

Propriétés

IUPAC Name |

2-fluorobut-2-enedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISKHJXTRQPMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)

![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)

![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)

![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)